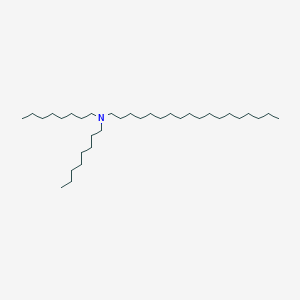
N,N-Dioctyloctadecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dioctyloctadecan-1-amine is a long-chain tertiary amine with the molecular formula C34H71N. This compound is characterized by its hydrophobic nature due to the presence of long alkyl chains. It is commonly used in various industrial applications, including as a surfactant, corrosion inhibitor, and in the synthesis of other chemical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dioctyloctadecan-1-amine can be synthesized through the reaction of octadecylamine with octyl bromide under basic conditions. The reaction typically involves the use of a solvent such as toluene and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving efficient production. The final product is usually purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dioctyloctadecan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reactants used.
Applications De Recherche Scientifique
N,N-Dioctyloctadecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as an additive in lubricants
Mécanisme D'action
The mechanism of action of N,N-Dioctyloctadecan-1-amine is primarily based on its ability to interact with hydrophobic surfaces and interfaces. The long alkyl chains allow it to embed into lipid bilayers, altering membrane properties and permeability. This interaction can affect various molecular targets and pathways, including membrane-bound enzymes and receptors, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyldodecan-1-amine: A shorter-chain tertiary amine with similar surfactant properties.
N,N-Dioctylamine: Lacks the additional octadecyl chain, resulting in different physical and chemical properties.
N,N-Dioctylmethylamine: Contains a methyl group instead of an octadecyl group, affecting its hydrophobicity and reactivity
Uniqueness
N,N-Dioctyloctadecan-1-amine is unique due to its long alkyl chains, which provide enhanced hydrophobic interactions and make it particularly effective in applications requiring strong surfactant properties and membrane interactions. Its structure allows for versatile applications in various fields, from industrial to biomedical research .
Propriétés
Numéro CAS |
55806-52-5 |
|---|---|
Formule moléculaire |
C34H71N |
Poids moléculaire |
493.9 g/mol |
Nom IUPAC |
N,N-dioctyloctadecan-1-amine |
InChI |
InChI=1S/C34H71N/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-25-28-31-34-35(32-29-26-14-11-8-5-2)33-30-27-15-12-9-6-3/h4-34H2,1-3H3 |
Clé InChI |
MVYPSDCFXAZGIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


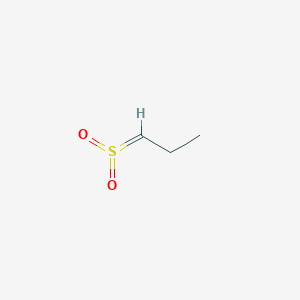
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
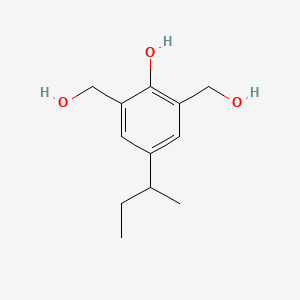
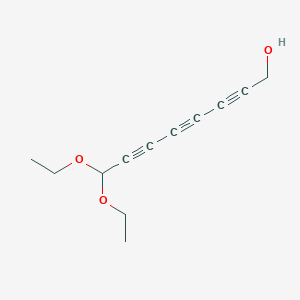
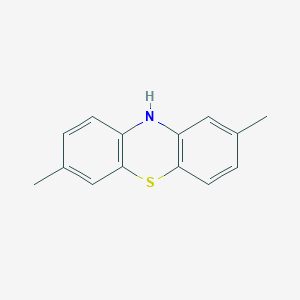

![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
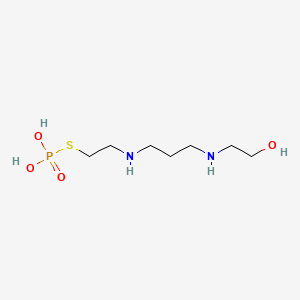
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)

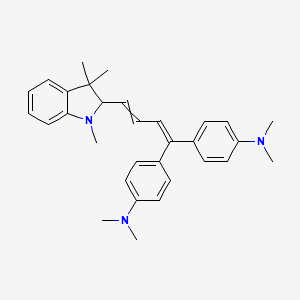
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
